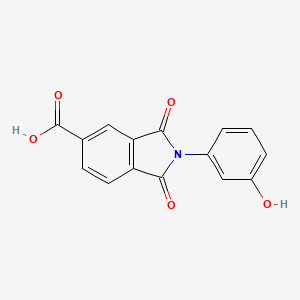

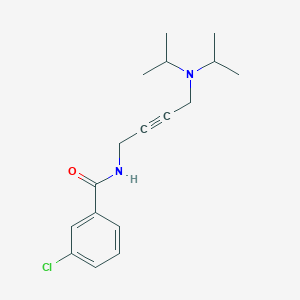

![molecular formula C12H9ClN4O B2491051 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 402570-41-6](/img/structure/B2491051.png)

5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . It has a molecular formula of C16H17ClN4O and an average mass of 316.785 Da .

Synthesis Analysis

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed. The reaction was performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .Molecular Structure Analysis

The structural features of representative products were explored by X-ray crystallography . The modeling studies demonstrated that Zinc42657360 is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .Chemical Reactions Analysis

Under the optimized conditions, challenging substrates, such as N-1 unsubstituted 5-aminopyrazole-4-carboxylates with another substituted amino group in position 3, reacted selectively affording 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H17ClN4O and an average mass of 316.785 Da .Wissenschaftliche Forschungsanwendungen

Aphicidal Activity

The title compound exhibits aphicidal activity against aphids such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious agricultural pests, and finding effective control agents is crucial for crop protection .

Antifungal Properties

The compound also demonstrates antifungal activity against Pythium aphanidermatum (62.0%). This property could be valuable in developing novel fungicides with low toxicity and high efficiency .

Triazine Derivatives in Medicine

Substituted triazine compounds, including the title compound, have gained attention for their potential use as medicines. These compounds have been explored as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, bactericides, herbicides, and insecticides .

Hexahydro-1,3,5-triazine as a Scaffold

Hexahydro-1,3,5-triazine, a structural motif present in the title compound, possesses simple architecture and significant pharmaceutical activities. Its insecticidal, antifungal, herbicidal, and antiviral properties make it an attractive scaffold for drug development .

Role of NO2 Group in Insecticidal Properties

The electron-withdrawing NO2 group plays a crucial role in conferring insecticidal properties to triazine compounds. Notably, it has been effective against various pests, including Myzus persicae, Aphis gossypi, Aphis medicagini, Nilaparvata lugens, and Spodoptera littoralis .

Synthesis and Crystal Structure

The compound’s synthesis and crystal structure have been confirmed by various techniques, including 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction. Its intriguing half-chair conformation and hydrogen bonding interactions contribute to its stability and bioactivity .

Wirkmechanismus

Zukünftige Richtungen

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time. This substitution pattern is shared by highly specific ubiquitin-specific protease 7 inhibitors FT827 and FT671, which were found to be active against cancer in vitro and in vivo . This suggests potential future directions for the development of new drugs based on this compound.

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-7-14-11-10(12(17)18)5-15-16-11/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYUYPJVUXFPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

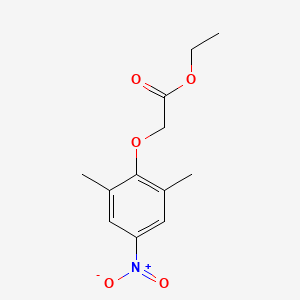

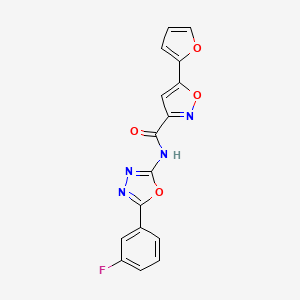

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)

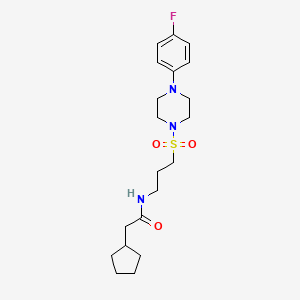

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

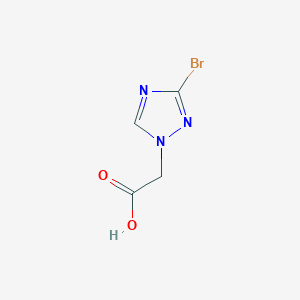

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)